(6S)-6-(Trifluoromethyl)morpholin-3-one is a chemical compound characterized by its unique trifluoromethyl group attached to a morpholine ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.
This compound belongs to the class of morpholines, which are cyclic amines with a six-membered ring containing one nitrogen atom. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of organic molecules, making (6S)-6-(Trifluoromethyl)morpholin-3-one a subject of research in pharmaceuticals.
The synthesis of (6S)-6-(Trifluoromethyl)morpholin-3-one can be achieved through several methods, primarily involving the formation of the morpholine ring followed by the introduction of the trifluoromethyl group.
For large-scale production, optimized reaction conditions are essential. Continuous flow reactors may be employed to enhance yield and purity, while purification techniques such as recrystallization or chromatography are utilized to isolate the final product.
The molecular formula of (6S)-6-(Trifluoromethyl)morpholin-3-one is , with a molecular weight of approximately 155.12 g/mol. The structure features a morpholine ring with a trifluoromethyl substituent at the 6-position.
InChI=1S/C5H8F3N/c1-2-8-4(7)5(3-1)9-8/h4H,1-3H2,(H,9)
C1(C(CN(C1)C(F)(F)F)C)C)
This structure imparts specific chemical properties that influence its reactivity and interaction with biological targets.
(6S)-6-(Trifluoromethyl)morpholin-3-one can undergo various chemical reactions:
The mechanism of action for (6S)-6-(Trifluoromethyl)morpholin-3-one involves its interaction with biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and stability, which may lead to increased biological activity. The morpholine structure contributes to solubility and metabolic stability, facilitating its application in drug development.
(6S)-6-(Trifluoromethyl)morpholin-3-one has potential applications in various scientific fields:
This compound's unique properties make it a valuable candidate for further research and development across multiple scientific disciplines.
CAS No.: 2183440-44-8
CAS No.: 131123-56-3
CAS No.:
CAS No.:
CAS No.: 2097893-81-5
CAS No.: 1706135-57-0